![molecular formula C21H12F6N4O B12725214 2-Methyl-4-(trifluoromethyl)-1-({5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-indole-5-carbonitrile CAS No. 1018971-95-3](/img/structure/B12725214.png)
2-Methyl-4-(trifluoromethyl)-1-({5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-indole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of GSK-971086 involves multiple steps, starting with the preparation of the indole core. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide under specific reaction conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving appropriate precursors.
Final Coupling and Purification: The final step involves coupling the intermediate compounds and purifying the final product through techniques such as chromatography.
Chemical Reactions Analysis
GSK-971086 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Cyclization: Cyclization reactions can be used to form ring structures within the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including its effects on cellular processes.
Medicine: GSK-971086 has been investigated for its potential therapeutic applications, including its use as an androgen receptor modulator.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
GSK-971086 acts as an androgen receptor modulator. It binds to androgen receptors and modulates their activity, influencing various cellular pathways. The compound’s mechanism of action involves the regulation of gene expression and protein synthesis, leading to its observed effects in biological systems .
Comparison with Similar Compounds
GSK-971086 can be compared with other androgen receptor modulators, such as:
Enobosarm: Another selective androgen receptor modulator with similar biological activities.
LGD-4033: Known for its high affinity for androgen receptors and its potential therapeutic applications.
Properties
CAS No. |
1018971-95-3 |
|---|---|
Molecular Formula |
C21H12F6N4O |
Molecular Weight |
450.3 g/mol |
IUPAC Name |
2-methyl-4-(trifluoromethyl)-1-[[5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methyl]indole-5-carbonitrile |
InChI |
InChI=1S/C21H12F6N4O/c1-11-7-15-16(6-5-13(9-28)18(15)21(25,26)27)31(11)10-17-29-19(32-30-17)12-3-2-4-14(8-12)20(22,23)24/h2-8H,10H2,1H3 |
InChI Key |
ZEDODTZELVBHTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1CC3=NOC(=N3)C4=CC(=CC=C4)C(F)(F)F)C=CC(=C2C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


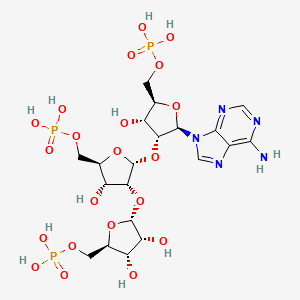

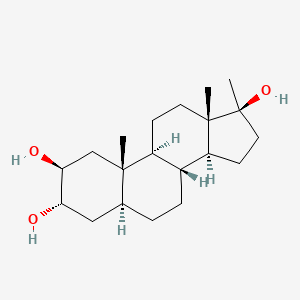
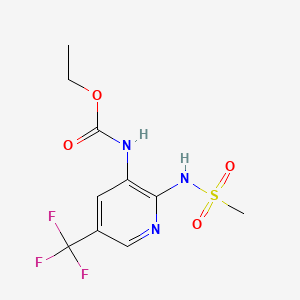
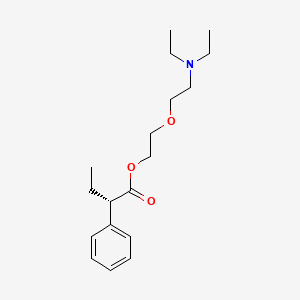

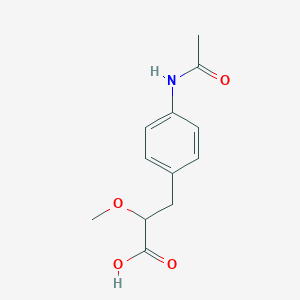
![2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine](/img/structure/B12725203.png)
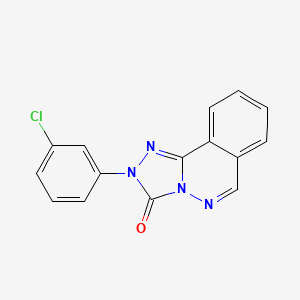

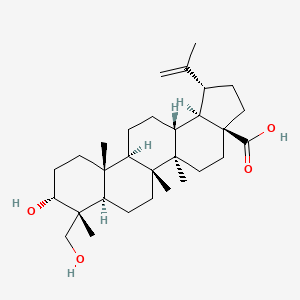

![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(4-methoxyphenyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12725223.png)

